

What is the chemical structure of 4,5-Dimethyl-2-ethyl-3-thiazoline?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dimethyl-2-ethyl-3-thiazoline

Cat. No.: B1310793

[Get Quote](#)

An In-depth Technical Guide to 4,5-Dimethyl-2-ethyl-3-thiazoline

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **4,5-Dimethyl-2-ethyl-3-thiazoline**, with a particular focus on its relevance to researchers, scientists, and drug development professionals. While primarily utilized in the flavor and fragrance industry, the thiazoline scaffold is a key pharmacophore in numerous biologically active compounds, suggesting a broader potential for this molecule and its derivatives.

Chemical Structure and Identification

4,5-Dimethyl-2-ethyl-3-thiazoline is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. The structure is characterized by an ethyl group at the 2-position and two methyl groups at the 4- and 5-positions of the 3-thiazoline ring. The compound exists as a mixture of isomers.^[1]

Chemical Identifiers:

- Systematic Name: 2-Ethyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole^{[1][2][3]}
- CAS Number: 76788-46-0^[1]
- Molecular Formula: C₇H₁₃NS^{[1][2]}

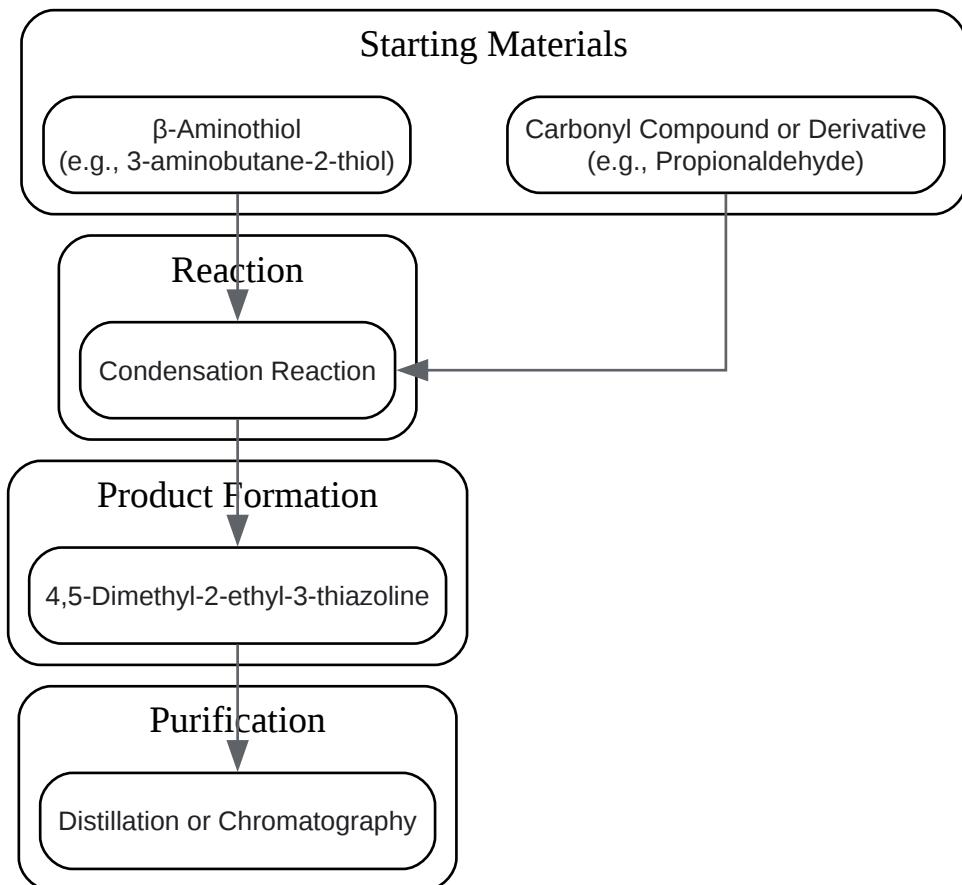
- Molecular Weight: 143.25 g/mol [\[1\]](#)
- SMILES: CCC1SC(C)C(C)=N1[\[1\]](#)
- InChI: 1S/C7H13NS/c1-4-7-8-5(2)6(3)9-7/h5-6H,4H2,1-3H3[\[1\]](#)

Physicochemical and Organoleptic Properties

A summary of the key physicochemical and organoleptic properties of **4,5-Dimethyl-2-ethyl-3-thiazoline** is presented in the table below.

Property	Value
Physical State	Colorless to pale yellow liquid
Density	0.971 g/mL at 25 °C [1]
Boiling Point	198.00 to 200.00 °C at 760 mm Hg [2]
Flash Point	65.6 °C (150.1 °F) - closed cup [1]
Refractive Index	n _{20/D} 1.496 [1]
Solubility	Soluble in alcohol; 61.77 mg/L in water at 25 °C (estimated) [2]
Organoleptic Profile	Nutty, meaty, musty, sulfurous, coffee, chocolate, raw vegetable [1] [2]

Synthesis of 2,4,5-Trisubstituted-3-Thiazolines: A General Experimental Approach


While a specific, detailed experimental protocol for the synthesis of **4,5-Dimethyl-2-ethyl-3-thiazoline** is not readily available in the public domain, a general methodology can be inferred from established synthetic routes for 2-substituted thiazolines. A common approach involves the condensation of a β -aminothiol with an appropriate carbonyl compound or its derivative.

General Experimental Protocol:

- Formation of the Thioamide Intermediate: An N-(β -hydroxy)amide can be converted to the corresponding N-(β -hydroxy)thioamide. This is often achieved through thionation using reagents like Lawesson's reagent or phosphorus pentasulfide.
- Cyclization: The N-(β -hydroxy)thioamide undergoes cyclization to form the thiazoline ring. This can be induced by dehydrating agents or by heating. Alternatively, direct thioacetylation of a β -amino alcohol can lead to the formation of the thiazoline.
- Purification: The final product is typically purified by distillation under reduced pressure or by column chromatography.

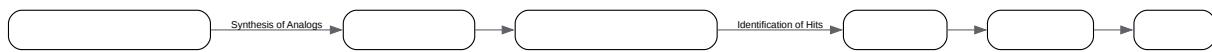
The synthesis of 2-alkyl-2-thiazolines can also be achieved through the metalation of a 2-methyl-2-thiazoline precursor followed by alkylation with an appropriate haloalkane.

Below is a generalized workflow for the synthesis of 2,4,5-trisubstituted-3-thiazolines.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of 2,4,5-trisubstituted-3-thiazolines.

Relevance in Drug Development and Biological Activity


While **4,5-Dimethyl-2-ethyl-3-thiazoline** is primarily recognized for its application in the flavor and fragrance industry, the thiazole and thiazoline heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[4][5]

Potential Pharmacological Significance of the Thiazoline Scaffold:

- Anticancer Activity: Thiazole derivatives have demonstrated cytotoxic activity against various human cancer cell lines.[4][6] The thiazole ring is a key structural component in some anticancer agents.
- Antimicrobial Properties: The thiazole nucleus is present in several antimicrobial drugs.[7] Novel thiazole derivatives have shown potent activity against various bacterial and fungal strains.[6]
- Anti-inflammatory Effects: Some thiazole-containing compounds, such as meloxicam, are non-steroidal anti-inflammatory drugs (NSAIDs).[7]
- Other Biological Activities: Thiazole and its derivatives have also been investigated for their potential as antiviral, antimalarial, antioxidant, and anticonvulsant agents.[4][5][6]

The presence of the thiazoline core in **4,5-Dimethyl-2-ethyl-3-thiazoline** suggests that this compound and its analogs could serve as scaffolds for the design and synthesis of novel therapeutic agents. Further research into the biological activities of this specific molecule and related derivatives is warranted.

The following diagram illustrates the potential drug discovery pathway starting from a thiazoline scaffold.

[Click to download full resolution via product page](#)

A conceptual workflow for drug discovery based on the thiazoline scaffold.

Safety and Handling

4,5-Dimethyl-2-ethyl-3-thiazoline is classified as a combustible liquid.[\[1\]](#) It is harmful if swallowed.[\[8\]](#) Standard laboratory safety precautions should be observed when handling this compound, including the use of eye shields, face shields, and gloves.[\[1\]](#)

Conclusion

4,5-Dimethyl-2-ethyl-3-thiazoline is a well-characterized compound with established applications in the flavor and fragrance sector. For researchers and professionals in drug development, the true potential of this molecule may lie in its underlying thiazoline chemical structure. The diverse and significant biological activities associated with the thiazole and thiazoline families of compounds highlight the opportunity for further investigation into **4,5-Dimethyl-2-ethyl-3-thiazoline** and its derivatives as potential starting points for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-二甲基-2-乙基-3-噻唑啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4,5-dimethyl-2-ethyl-3-thiazoline [flavscents.com]
- 3. Temporary title [webprod.hc-sc.gc.ca]
- 4. A review on thiazole based compounds andamp; its pharmacological activities [wisdomlib.org]
- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. 4,5-dimethyl-2-ethyl-3-thiazoline, 76788-46-0 [thegoodsentscompany.com]

- To cite this document: BenchChem. [What is the chemical structure of 4,5-Dimethyl-2-ethyl-3-thiazoline?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1310793#what-is-the-chemical-structure-of-4-5-dimethyl-2-ethyl-3-thiazoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com